molecular formula C19H17N3O2S B3016887 N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide CAS No. 868972-56-9

N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide

Cat. No. B3016887
CAS RN: 868972-56-9
M. Wt: 351.42
InChI Key: ROEQGCQVZZLDCZ-UHFFFAOYSA-N
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Description

“N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .

Scientific Research Applications

Polymer Science

N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide and its derivatives have applications in polymer science. For instance, sulfonated polyimides containing a pyridine ring in the polymer backbone have been synthesized, leading to flexible, transparent, and tough membranes with high thermal stability and good mechanical properties (Lei et al., 2009).

Cancer Research

In the realm of cancer research, selenylated imidazo[1,2-a]pyridines have been investigated for their potential in breast cancer chemotherapy. Compounds like 7-methyl-3-(naphthalene-1-ylselanyl)-2-phenylimidazo[1,2-a]pyridine showed high cytotoxicity against MCF-7 cells, demonstrating potential as antiproliferative agents for breast cancer treatment (Almeida et al., 2018).

Anticancer Properties

Sulfenylated imidazo-fused heterocycles have also been studied for their anticancer properties. Sulfenylated 2-phenylimidazo[1,2-a]pyridines and analogues have been found to modulate anticancer activity in various human cancer cell lines, including liver, breast, cervical, lung, glioblastoma, melanoma, and prostate cancers (Ravi et al., 2021).

PET Imaging

In the field of imaging, carbon-11 labeled naphthalene-sulfonamides have been synthesized for positron emission tomography (PET) imaging of human CCR8, a significant advancement in medical imaging (Wang et al., 2008).

Surfactants and Ionic Liquids

Designing and characterizing naphthalene ionic liquids, which are based on a naphthalene sulfonate anion, has been explored for applications in reducing interfacial tension. These chemicals have high thermal stability and are water-soluble, which is advantageous for their application in various industries (Fernández-Stefanuto et al., 2020).

Protein Binding Studies

The compound has been used in studying the binding of p-hydroxybenzoic acid esters to bovine serum albumin, aiding in understanding the binding mechanisms of certain compounds to proteins (Jun et al., 1971).

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity . Therefore, it is still necessary to develop a more efficient method for their synthesis, particularly considering today’s environmental concerns combined with economic aspects . The development of PI3 Kα inhibitors is one of the research hotspots in molecular targeted therapy in treatment of cancer .

properties

IUPAC Name

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-14-5-4-10-22-13-17(21-19(14)22)12-20-25(23,24)18-9-8-15-6-2-3-7-16(15)11-18/h2-11,13,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEQGCQVZZLDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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